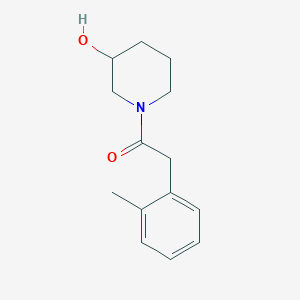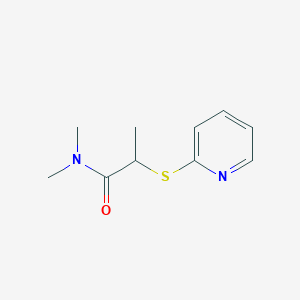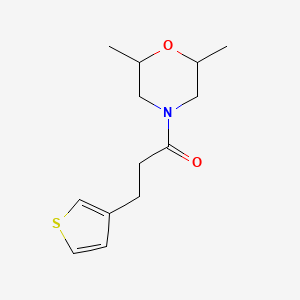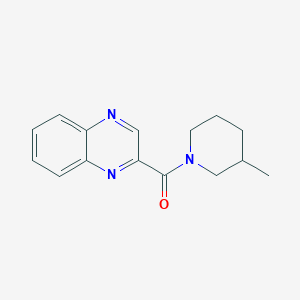![molecular formula C13H13FN2O2 B7515078 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound was first synthesized in 2014 and has since been the subject of numerous studies due to its potential as a therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the development and progression of cancer. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. Additionally, this compound has been shown to enhance the activity of other cancer therapies, including chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, this compound has shown promising results in preclinical studies, making it a potentially valuable therapeutic agent for the treatment of cancer. However, like all experimental drugs, this compound has limitations and challenges that need to be addressed. For example, the compound may have off-target effects that could lead to unwanted side effects or toxicity.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. One area of interest is the development of combination therapies that include this compound and other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the investigation of this compound in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-furoyl chloride to produce 4-fluoro-2-furoylaniline. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to produce the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in the development and progression of cancer.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9(12-3-2-8-18-12)15-13(17)16-11-6-4-10(14)5-7-11/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCQSSKQZDVFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)


![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)






